CP-316819

Catalog No.
S644369
CAS No.
186392-43-8
M.F
C21H22ClN3O4
M. Wt
415.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-316819

CAS Number

186392-43-8

Product Name

CP-316819

IUPAC Name

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

InChI

InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1

InChI Key

WEQLRDLTRCEUHG-PKOBYXMFSA-N

SMILES

Array

Synonyms

3-(5-chloroindole-2-carbonyl)amino-2-hydroxy-4-phenylbutyric acid N-methyl-N-methoxyamide, CP 316819, CP-316819, CP316819

Canonical SMILES

CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC

Isomeric SMILES

CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC

The exact mass of the compound 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

CP-316819 (CAS: 186392-43-8) is a highly potent, cell-permeable indole-2-carboxamide derivative that functions as a selective allosteric inhibitor of glycogen phosphorylase (GPase). With established IC50 values of 17 nM against human skeletal muscle GPase and 34–40 nM against human liver GPase, it is a premier reference material for investigating compartmentalized energy metabolism, hepatic glucose production, and neuroprotection . Unlike broad-spectrum active-site inhibitors, CP-316819 binds to the regulatory indole site, offering excellent membrane permeability and a distinctive glucose-dependent inhibition profile . This makes it an essential procurement choice for laboratories modeling type 2 diabetes, ischemia, and astrocytic-neuronal metabolic coupling, where precise, physiologically reversible modulation of glycogen stores is required without inducing off-target cytotoxicity .

Generic substitution with older, active-site glycogen phosphorylase inhibitors—such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) or isofagomine—frequently compromises live-cell and tissue-level assays due to severe membrane impermeability [1]. These generic alternatives require massive, millimolar dosing and prolonged preincubations to achieve intracellular efficacy, introducing significant risks of off-target cytotoxicity and formulation artifacts [1]. Furthermore, generic inhibitors permanently lock the enzyme in an inactive state regardless of the metabolic environment. In contrast, CP-316819’s allosteric mechanism is glucose-dependent; it promotes glycogen accumulation under normoglycemic conditions but permits glycogen utilization when glucose concentrations drop [2]. Substituting CP-316819 with a generic inhibitor in models of ischemia or hypoglycemia will artificially block emergency energy utilization, invalidating the physiological relevance of the assay[2].

Live-Cell Potency and Membrane Permeability vs. DAB

In live-cell assays requiring intracellular glycogen accumulation, CP-316819 demonstrates vastly superior membrane permeability and potency compared to the standard active-site inhibitor DAB. Studies in cultured astrocytes show that CP-316819 effectively induces significant glycogen accumulation at a concentration of just 10 µM [1]. In contrast, achieving comparable intracellular GPase inhibition with DAB requires a concentration of 1 mM (1000 µM) alongside prolonged preincubation [1].

Evidence DimensionEffective concentration for intracellular glycogen accumulation
Target Compound Data10 µM (CP-316819)
Comparator Or Baseline1 mM / 1000 µM (DAB)
Quantified Difference100-fold lower concentration required for CP-316819
ConditionsIn vitro cultured astrocytes, 24-hour incubation

Allows researchers to avoid the off-target cytotoxicity and osmotic stress associated with millimolar dosing of generic inhibitors in live-cell models.

Ex Vivo Skeletal Muscle Efficacy and ATP Pathway Isolation

CP-316819 is highly efficient at isolating glycogenolytically derived ATP pathways in ex vivo physiological models. In mechanically skinned rat skeletal muscle fibers, inhibiting glycogen phosphorylase with CP-316819 at 10 µM resulted in a 94% decrease in tetanic force in partially depolarized fibers[1]. The comparator DAB required a massive 2 mM concentration but only achieved a 76% decrease in tetanic force under identical conditions [1].

Evidence DimensionReduction in tetanic force in partially depolarized muscle fibers
Target Compound Data94% decrease at 10 µM (CP-316819)
Comparator Or Baseline76% decrease at 2 mM (DAB)
Quantified Difference18% greater force reduction achieved at a 200-fold lower dose
ConditionsEx vivo mechanically skinned rat extensor digitorum longus muscle fibers

Provides superior and more complete blockade of glycogen-derived ATP at a fraction of the dose, ensuring cleaner data in muscle fatigue and excitation-contraction coupling studies.

Biochemical Potency vs. First-Generation Indole-Site Inhibitors

As an optimized indole-2-carboxamide derivative, CP-316819 offers significantly improved biochemical potency over its first-generation predecessor, CP-91149. In cell-free enzymatic assays against human liver glycogen phosphorylase a (huLGPa), CP-316819 demonstrates an IC50 of 34–40 nM . Under similar assay conditions, the first-generation analog CP-91149 exhibits an IC50 of approximately 110 nM [1].

Evidence DimensionIn vitro IC50 against human liver glycogen phosphorylase a (huLGPa)
Target Compound Data34–40 nM (CP-316819)
Comparator Or Baseline~110 nM (CP-91149)
Quantified Difference~2.75 to 3.2-fold greater biochemical potency for CP-316819
ConditionsCell-free enzymatic inhibition assay

Ensures tighter binding and more reliable target engagement when used as a reference standard in high-throughput screening or structural biology applications.

In Vitro Modeling of Ischemia and Hypoglycemia

Due to its distinctive glucose-dependent allosteric mechanism, CP-316819 is the scientifically justified choice for pre-loading astrocytes and neurons with glycogen prior to metabolic stress [1]. Unlike DAB, it allows cells to naturally mobilize these accumulated stores when glucose is deprived, making it essential for accurate neuroprotection and stroke modeling workflows [1].

Ex Vivo Muscle Physiology and Fatigue Assays

CP-316819’s ability to profoundly inhibit glycogenolysis at low micromolar concentrations makes it highly suitable for isolating the role of glycogenolytically derived ATP in sarcoplasmic reticulum Ca2+ uptake and tetanic force production [2]. It allows researchers to avoid the osmotic artifacts and incomplete blockade associated with 2 mM DAB dosing [2].

Reference Standard for Type 2 Diabetes Drug Discovery

With a verified IC50 of 34–40 nM against human liver glycogen phosphorylase, CP-316819 serves as a highly reliable positive control and benchmark comparator for laboratories screening novel allosteric modulators aimed at reducing hepatic glucose production [1].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

415.1298839 Da

Monoisotopic Mass

415.1298839 Da

Heavy Atom Count

29

UNII

WN4ZZX5ECD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Dates

Last modified: 08-15-2023

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